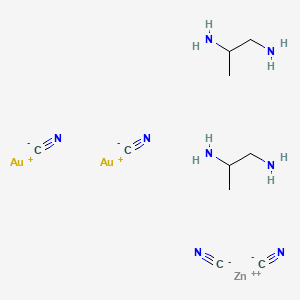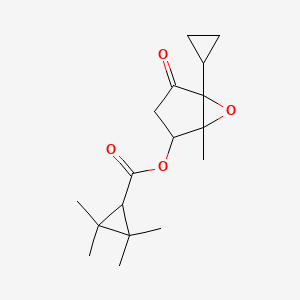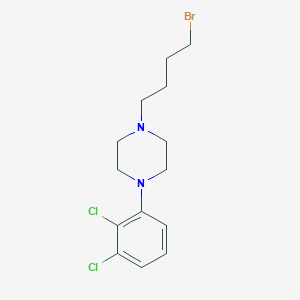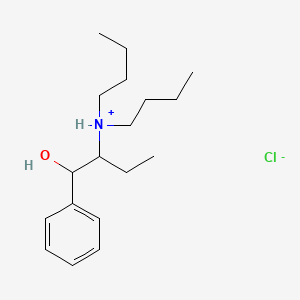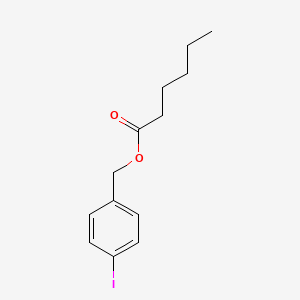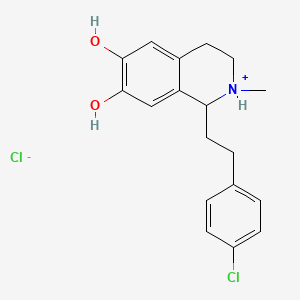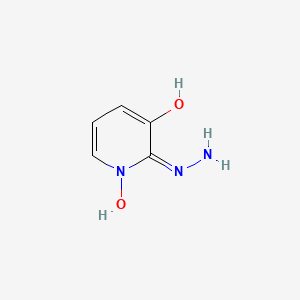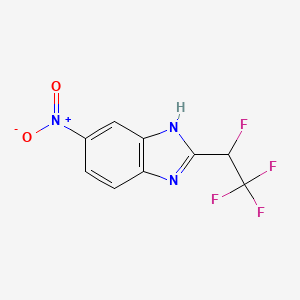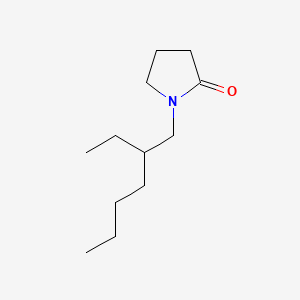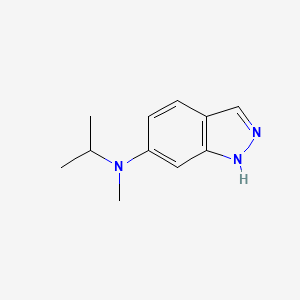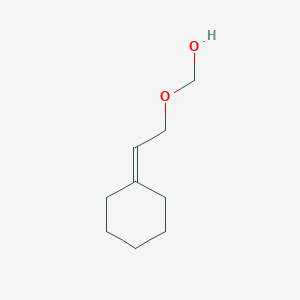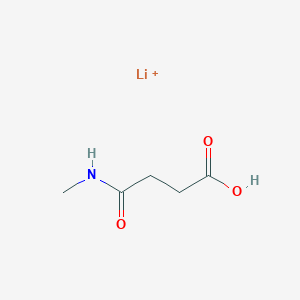
Lithium;4-(methylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-(methylamino)-4-oxobutanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of lithium, a methylamino group, and a 4-oxobutanoic acid moiety, which contribute to its distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(methylamino)-4-oxobutanoic acid typically involves the reaction of 4-oxobutanoic acid with methylamine in the presence of a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Reacting 4-oxobutanoic acid with methylamine: This step forms the methylamino derivative of the acid.
Introducing lithium: Lithium salts, such as lithium chloride or lithium carbonate, are added to the reaction mixture to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving:
High-purity reactants: Ensuring the starting materials are free from impurities.
Controlled temperature and pressure: Maintaining optimal conditions for the reaction to proceed efficiently.
Purification steps: Using techniques such as crystallization or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;4-(methylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Lithium;4-(methylamino)-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, particularly those involving lithium-responsive pathways.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which Lithium;4-(methylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical processes.
Alter cellular signaling pathways: Affecting the function of cells and tissues.
Participate in redox reactions: Contributing to the regulation of oxidative stress and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium chloride: Used in various chemical reactions and as a reagent in organic synthesis.
4-oxobutanoic acid derivatives: Compounds with similar structures but different substituents.
Uniqueness
Lithium;4-(methylamino)-4-oxobutanoic acid is unique due to the combination of its lithium, methylamino, and oxobutanoic acid components. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
6942-95-6 |
|---|---|
Fórmula molecular |
C5H9LiNO3+ |
Peso molecular |
138.1 g/mol |
Nombre IUPAC |
lithium;4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H9NO3.Li/c1-6-4(7)2-3-5(8)9;/h2-3H2,1H3,(H,6,7)(H,8,9);/q;+1 |
Clave InChI |
ZGIQWHHDJHHXPD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
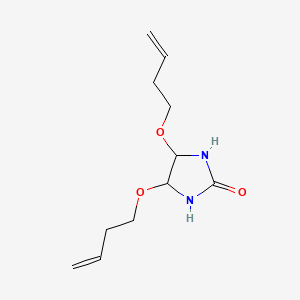
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
